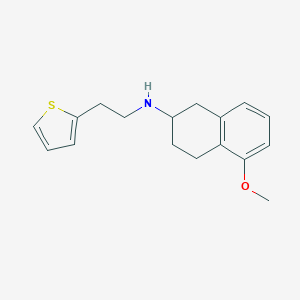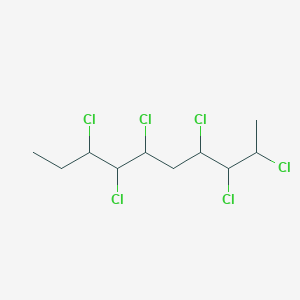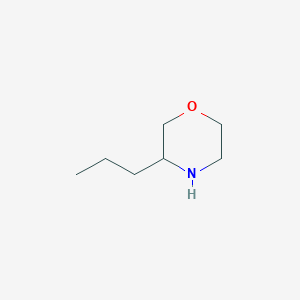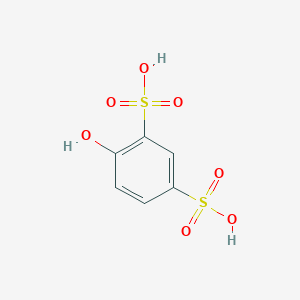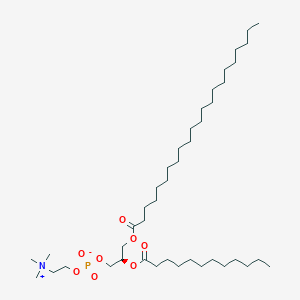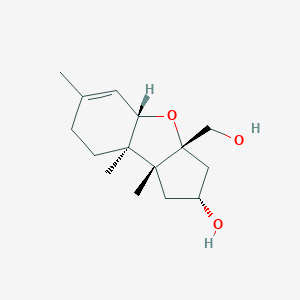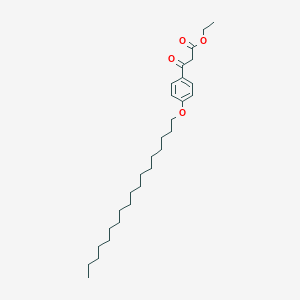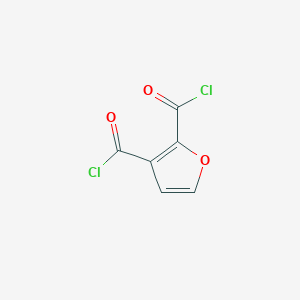
Isopropyl 3-amino-3-phenylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Isopropyl 3-amino-3-phenylpropanoate hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Biochemical and Physiological Effects
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its effects are well documented. However, it also has some limitations. It can be toxic in high doses, and its effects may vary depending on the species and strain of animal used in experiments.
Future Directions
There are several future directions for the study of Isopropyl 3-amino-3-phenylpropanoate hydrochloride. One area of research is the development of new drugs based on this compound. Another area of research is the study of its effects on different types of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound that has been extensively studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesis Methods
Isopropyl 3-amino-3-phenylpropanoate hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of isopropyl 3-aminocrotonate with benzaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form Isopropyl 3-amino-3-phenylpropanoate hydrochloride.
Scientific Research Applications
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has been used in scientific research for various purposes. It has been studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has also been used in the development of new drugs for the treatment of neurological disorders.
properties
CAS RN |
100369-82-2 |
|---|---|
Product Name |
Isopropyl 3-amino-3-phenylpropanoate hydrochloride |
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
propan-2-yl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H |
InChI Key |
IKISDTYQDRRPAM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)[NH3+].[Cl-] |
synonyms |
Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



